molecular formula C20H22N2O3S2 B2508603 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895446-25-0

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No. B2508603
CAS RN: 895446-25-0
M. Wt: 402.53
InChI Key: AHUXUOQQFQAYDC-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Researchers have explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds include derivatives of thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin. The synthesized compounds have been evaluated for their antitumor activities, with many showing significant inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010).

Cyclopropacycloheptathiophenones and Thiols

Another study focused on the unexpected rearrangement of cyclopropacycloheptathiophenones with dithiols leading to benzo- and cyclo-octa-thiophenes. This research provided insight into the mechanism of this reaction and its potential applications in the synthesis of complex heterocyclic systems (Hanquet, Guilard, & Dusausoy, 1985).

Regioselective Cyanothiolation of Alkynes

The compound's potential in catalysis has been demonstrated through a study on the highly regioselective addition of phenyl thiocyanate to terminal alkynes, facilitated by a palladium catalyst. This reaction allows for the simultaneous introduction of thio and cyano groups to alkynes, highlighting the versatility of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-tosylpropanamide in synthetic chemistry applications (Kamiya, Kawakami, Yano, Nomoto, & Ogawa, 2006).

Antimicrobial Acyclic and Heterocyclic Dyes

The compound has also served as a precursor in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes, based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, have shown significant antimicrobial activity against a variety of tested organisms, suggesting their potential use in dyeing and textile finishing with added antimicrobial properties (Shams, Mohareb, Helal, & Mahmoud, 2011).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-14-7-9-15(10-8-14)27(24,25)12-11-19(23)22-20-17(13-21)16-5-3-2-4-6-18(16)26-20/h7-10H,2-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXUOQQFQAYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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